molecular formula C6H2BrIN2S B13029045 6-Bromo-4-iodothieno[2,3-D]pyrimidine

6-Bromo-4-iodothieno[2,3-D]pyrimidine

Cat. No.: B13029045
M. Wt: 340.97 g/mol
InChI Key: IXUULJQJVHZBDE-UHFFFAOYSA-N
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Description

6-Bromo-4-iodothieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of both bromine and iodine atoms attached to a thienopyrimidine core. Thienopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to purines .

Preparation Methods

The synthesis of 6-Bromo-4-iodothieno[2,3-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . The synthetic route generally includes the following steps:

    Gewald Reaction: Formation of 2-aminothiophene derivatives.

    Pyrimidone Formation: Cyclization to form the thienopyrimidine core.

    Bromination: Introduction of the bromine atom.

    Iodination: Introduction of the iodine atom.

Industrial production methods often focus on optimizing these steps to achieve higher yields and purity. Microwave irradiation has been reported to improve yields and reduce by-products in the synthesis of similar compounds .

Chemical Reactions Analysis

6-Bromo-4-iodothieno[2,3-D]pyrimidine undergoes various chemical reactions, including:

The major products formed depend on the reagents and conditions used. For example, coupling reactions can yield various substituted thienopyrimidines .

Scientific Research Applications

6-Bromo-4-iodothieno[2,3-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodothieno[2,3-D]pyrimidine largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, thienopyrimidine-based compounds have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

6-Bromo-4-iodothieno[2,3-D]pyrimidine can be compared with other thienopyrimidine derivatives such as:

The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and potential for diverse chemical modifications.

Properties

Molecular Formula

C6H2BrIN2S

Molecular Weight

340.97 g/mol

IUPAC Name

6-bromo-4-iodothieno[2,3-d]pyrimidine

InChI

InChI=1S/C6H2BrIN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H

InChI Key

IXUULJQJVHZBDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)I)Br

Origin of Product

United States

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